Adenosine-2',3'-O-phenylboronate
Adenosine-2',3'-O-phenylboronate
Brand Name:
Vulcanchem
CAS No.:
4710-68-3
VCID:
VC0017578
InChI:
InChI=1S/C16H16BN5O4/c18-14-11-15(20-7-19-14)22(8-21-11)16-13-12(10(6-23)24-16)25-17(26-13)9-4-2-1-3-5-9/h1-5,7-8,10,12-13,16,23H,6H2,(H2,18,19,20)/t10-,12?,13+,16-/m1/s1
SMILES:
B1(OC2C(OC(C2O1)N3C=NC4=C(N=CN=C43)N)CO)C5=CC=CC=C5
Molecular Formula:
C16H16BN5O4
Molecular Weight:
353.145
Adenosine-2',3'-O-phenylboronate
CAS No.: 4710-68-3
Cat. No.: VC0017578
Molecular Formula: C16H16BN5O4
Molecular Weight: 353.145
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4710-68-3 |
|---|---|
| Molecular Formula | C16H16BN5O4 |
| Molecular Weight | 353.145 |
| IUPAC Name | [(3aS,4R,6R)-4-(6-aminopurin-9-yl)-2-phenyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaborol-6-yl]methanol |
| Standard InChI | InChI=1S/C16H16BN5O4/c18-14-11-15(20-7-19-14)22(8-21-11)16-13-12(10(6-23)24-16)25-17(26-13)9-4-2-1-3-5-9/h1-5,7-8,10,12-13,16,23H,6H2,(H2,18,19,20)/t10-,12?,13+,16-/m1/s1 |
| Standard InChI Key | AUYKHPDTEBVOAG-ZIWBQIBKSA-N |
| SMILES | B1(OC2C(OC(C2O1)N3C=NC4=C(N=CN=C43)N)CO)C5=CC=CC=C5 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator